Tannic Acid

Beschreibung

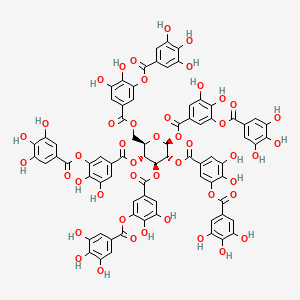

Structure

2D Structure

Eigenschaften

IUPAC Name |

[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H52O46/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26/h1-20,52,63-65,76-101H,21H2/t52-,63-,64+,65-,76+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBQNJMCXXYXIU-PPKXGCFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H52O46 | |

| Record name | TANNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tannic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tannic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00892987 | |

| Record name | Chinese gallotannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1701.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tannic acid is a light yellow to tan solid with a faint odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid, Yellowish to light brown solid; [HSDB] | |

| Record name | TANNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tannins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tannic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

390 °F, 390 °F OC. | |

| Record name | Tannic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TANNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN ALCOHOL, ACETONE; INSOL IN ETHER, BENZENE, CHLOROFORM & CARBON DISULFIDE, 1 G DISSOLVES IN 0.35 ML WATER, 1 ML WARM GLYCEROL; PRACTICALLY INSOL IN PETROLEUM ETHER, CARBON TETRACHLORIDE | |

| Record name | TANNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 at 68 °F (USCG, 1999) | |

| Record name | TANNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

YELLOWISH-WHITE TO LIGHT BROWN, AMORPHOUS, BULKY POWDER OR FLAKES, OR SPONGY MASSES, PALE YELLOWISH-BROWN | |

CAS No. |

1401-55-4, 5424-20-4 | |

| Record name | TANNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | β-D-Glucopyranose, 1,2,3,4,6-pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tannin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tannins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chinese gallotannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tannins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-glucose pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TANNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

200 °C | |

| Record name | TANNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Insights into Tannic Acid Bioactivity

Molecular Interactions of Tannic Acid

Metal Ion Chelation and Complexation Studies

This compound's ability to chelate metal ions is a fundamental aspect of its bioactivity, driven by the presence of multiple galloyl and catechol functional groups that provide active sites for binding with metal cations. ekb.eg This chelation can occur through various mechanisms, including the formation of stable metal-tannin coordination complexes, ion exchange where metal ions replace hydrogen ions on tannin surfaces, and electrostatic attraction between charged metal ions and functional groups on tannins. ekb.eg Studies have shown that this compound forms complexes with a range of metal ions, and the stability and stoichiometry of these complexes can be pH-dependent. researchgate.netjcsp.org.pk For instance, Fe(III) forms complexes with this compound with varying stoichiometries (1:1 at pH < 3, 2:1 at pH 3-7, and 4:1 at pH > 7). researchgate.net

Impact on Metal Ion Bioavailability (e.g., Iron Deprivation)

This compound is well-documented for its capacity to reduce the bioavailability of metal ions, particularly iron, by forming insoluble antinutritional-mineral complexes prior to absorption. nih.gov This mechanism is a significant factor in its impact on iron status. Single-meal studies, especially those involving hydrolyzable tannins like this compound, consistently demonstrate reductions in iron bioavailability. nih.govuchile.clcambridge.org For example, 100 mg of this compound has been shown to significantly decrease the fasting bioavailability of 5 mg of non-heme iron by 16.8% (compared to 25.0% for iron alone) in healthy adult females. uchile.cl Animal studies have also confirmed this effect; a 28-day pig study indicated that dietary this compound (125-1000 mg/kg feed) led to a significant and linear depletion of serum iron concentrations and hemoglobin. nih.gov The growth inhibition of microorganisms like Saccharomyces cerevisiae and Escherichia coli by this compound has also been attributed to iron deprivation, where tannins chelate iron, making it unavailable for microbial growth. cdnsciencepub.comishs.org

Table 1: Impact of this compound on Iron Bioavailability

| Study Type | This compound Concentration/Dose | Effect on Iron Bioavailability | Reference |

| Human (Single-meal) | 100 mg TA with 5 mg non-heme Fe | Decreased from 25.0% to 16.8% | uchile.cl |

| Pig (28-day diet) | 125-1000 mg TA/kg feed | Significant and linear depletion of serum iron and hemoglobin | nih.gov |

| Fruit Bats | Reduced iron absorption by 40% | researchgate.net | |

| In vitro (Caco-2 cell model) | Fe:TA molar ratio of 1:1 | Decreased Fe bioavailability by ~97% | cambridge.org |

Chelation of Transition Metals

Beyond iron, this compound effectively chelates other transition metal ions such as copper (Cu(II)) and zinc (Zn(II)). pan.olsztyn.plmdpi.com The antioxidant activity of tannins can stem from their ability to chelate these bivalent transition metal ions, as these ions can generate highly reactive hydroxyl radicals through Fenton reactions. pan.olsztyn.pl Chelating agents that stabilize pro-oxidative transition metal ions are considered secondary antioxidants. pan.olsztyn.pl Studies on buckwheat tannins, which contain polymers with molecular weights similar to or greater than this compound, demonstrated strong chelation of Fe(II), Cu(II), and Zn(II). Copper ions were chelated most effectively, with 1 mg of buckwheat tannin fractions binding 86.0% of Cu(II). pan.olsztyn.pl Zinc (Zn(II)) chelation was observed to a lesser extent, with 17.2% bound by buckwheat tannins at 5 mg/assay. pan.olsztyn.pl this compound also forms stable complexes with Fe3+, which is often the preferred metal ion for coordination due to its strong interaction and low toxicity compared to other metal ions. acs.org

Cellular and Subcellular Mechanisms

This compound exerts its biological effects through various cellular and subcellular mechanisms, influencing critical pathways related to oxidative stress and inflammation. researchgate.net

Reactive Oxygen Species (ROS) Scavenging Pathways

This compound exhibits potent antioxidant activity by directly scavenging reactive oxygen species (ROS) and inhibiting oxidative damage. researchgate.netnih.gov Its polyphenolic structure enables it to donate electrons or hydrogen atoms, thereby neutralizing free radicals such as hydroxyl radicals and hydrogen peroxide. researchgate.netresearchgate.net This scavenging capacity is attributed to the galloyl moiety within this compound, which facilitates efficient hydrogen atom transfer to free radicals, converting them into less reactive metabolites. researchgate.net Research has shown that this compound can significantly reduce lipid peroxidation and scavenge various radicals, including DPPH, ABTS+, and superoxide (B77818) anion radicals. researchgate.net In cellular contexts, this compound treatment has been observed to decrease ROS and malondialdehyde (MDA) content while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.govspandidos-publications.com This is often mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway, a major cellular defense mechanism against oxidative stress. mdpi.comnih.govspandidos-publications.com this compound can promote the dissociation of Nrf2 from Kelch-like ECH-related protein 1 (Keap1) in the cytoplasm, allowing Nrf2 to translocate to the nucleus and upregulate cytoprotective proteins. spandidos-publications.com

Table 2: this compound's Impact on Antioxidant Markers

| Marker | Effect of this compound Treatment | Reference |

| ROS | Decreased | nih.govspandidos-publications.com |

| MDA | Decreased | nih.govspandidos-publications.com |

| SOD | Increased activity | mdpi.comnih.govspandidos-publications.com |

| CAT | Increased activity | mdpi.comnih.govspandidos-publications.com |

| GSH-Px | Increased activity | mdpi.comspandidos-publications.commdpi.com |

| Nrf2 | Increased protein expression/activation | mdpi.comnih.govspandidos-publications.com |

| Keap1 | Decreased mRNA level (in some contexts), involved in Nrf2 dissociation | mdpi.comspandidos-publications.com |

Modulation of Inflammatory Signaling Pathways

This compound demonstrates significant anti-inflammatory properties by modulating various signaling pathways involved in the inflammatory response. researchgate.netmdpi.com It has been shown to alleviate tissue inflammation by lowering the mRNA levels of inflammatory elements. mdpi.com Studies indicate that this compound can reduce the expression of inflammatory mediators, matrix metalloproteinases (MMPs), and ADAMTSs, thereby inhibiting the degradation of cartilage components. plos.org This anti-inflammatory action is partly regulated by the inhibition of the Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB) signaling pathways. plos.org Furthermore, this compound can decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govspandidos-publications.comnih.gov It has also been observed to hinder the interaction between IL-1β and its receptor IL-1R1, diminishing downstream signaling of IL-1β. plos.org

NF-κB Pathway Regulation

A key mechanism through which this compound exerts its anti-inflammatory effects is by regulating the NF-κB pathway. plos.orgnih.govspandidos-publications.com NF-κB is a crucial transcription factor involved in the expression of numerous genes related to inflammation. tandfonline.com this compound has been shown to inhibit NF-κB activation, which in turn can suppress inflammatory responses and apoptosis. plos.orgspandidos-publications.com For instance, in studies involving arsenic trioxide-induced cardiotoxicity, this compound treatment suppressed the expression levels of NF-κB (p65) protein. spandidos-publications.com Similarly, in models of myocardial fibrosis, this compound protected against induced fibrosis, possibly by suppressing the Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway, leading to decreased levels of NF-κB (p65) and phosphorylated NF-κB (p-p65). nih.gov In intestinal damage models, this compound alleviated inflammation by down-regulating the expression of TLR4, MyD88, NF-κB, and NLRP3. nih.gov

Table 3: this compound's Modulation of Inflammatory Pathways

| Pathway/Factor | Effect of this compound Treatment | Reference |

| NF-κB Pathway | Inhibition/Downregulation | plos.orgnih.govspandidos-publications.comnih.gov |

| MAPKs Pathway | Inhibition | plos.org |

| IL-1β | Decreased expression, hindered interaction with IL-1R1 | spandidos-publications.complos.orgnih.gov |

| IL-6 | Decreased levels | nih.govspandidos-publications.comnih.gov |

| TNF-α | Decreased levels | spandidos-publications.comnih.gov |

| TLR4 | Decreased expression/suppression | nih.govnih.gov |

Cytokine Expression Modulation (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10, IFN-γ)

This compound exhibits modulatory effects on the expression of various cytokines, which are crucial mediators of immune and inflammatory responses. Research indicates that TA can attenuate inflammatory responses by reducing the levels of pro-inflammatory cytokines. For instance, in broilers co-infected with coccidia and Clostridium perfringens, dietary supplementation with this compound decreased the mRNA levels of interleukin-8 (IL-8), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ) in the jejunum. Concurrently, it increased the mRNA levels of the anti-inflammatory cytokine interleukin-10 (IL-10) mdpi.com. Similarly, in arsenic trioxide-intoxicated rats, this compound treatment was shown to reduce the levels of interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α, alongside increasing Bcl-2 protein expression and reducing Bax and caspase-3 levels spandidos-publications.comresearchgate.net. This highlights TA's potential to mitigate inflammation by rebalancing the cytokine profile.

| Cytokine | Effect of this compound | Model System | Reference |

| IL-8 | Decreased mRNA level | Broilers | mdpi.com |

| IL-1β | Decreased mRNA level | Broilers | mdpi.com |

| IFN-γ | Decreased mRNA level | Broilers | mdpi.com |

| IL-10 | Increased mRNA level | Broilers | mdpi.com |

| IL-1β | Reduced levels | Rats | spandidos-publications.comresearchgate.net |

| IL-6 | Reduced levels | Rats | spandidos-publications.comresearchgate.net |

| TNF-α | Reduced levels | Rats | spandidos-publications.comresearchgate.net |

ERK5/MEF2 Pathway Activation

This compound has been identified as an activator of the Extracellular signal-regulated kinase 5 (ERK5)/Myocyte enhancer factor 2 (MEF2) pathway. This activation is crucial for the induction of Kruppel-like factor 2 (KLF2), a transcription factor with significant anti-inflammatory and anti-atherogenic properties in vascular endothelium nih.govdntb.gov.uawzbio.com.cnresearchgate.net. Studies have shown that TA induces KLF2 expression, in part, through the ERK5/MEF2 pathway nih.govdntb.gov.ua. Specifically, this compound induces ERK5 phosphorylation in a time-dependent manner without affecting total ERK5 expression, suggesting that the ERK5-MEF2 dependent pathway mediates the upregulation of KLF2 in endothelial cells nih.govresearchgate.net. This activation subsequently leads to a marked decrease in monocyte adhesion to endothelial cells by reducing the expression of adhesion molecule VCAM1, thereby exerting an anti-inflammatory effect nih.gov.

Nrf2-Keap1 Signaling Activation

This compound's antioxidant and anti-inflammatory properties are significantly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. The Nrf2-Keap1 system is a major regulatory pathway against oxidative stress mdpi.comspandidos-publications.comfrontiersin.org. Upon activation, Nrf2 dissociates from Keap1 in the cytoplasm and translocates to the nucleus, where it upregulates the expression of various cytoprotective proteins and antioxidant defense factors-associated genes, including Heme oxygenase-1 (HO-1), NADPH quinine (B1679958) oxidoreductase-1 (NQO1), and γ-glutamylcysteine synthetase (γ-GCS) mdpi.comspandidos-publications.comresearchgate.netfrontiersin.orgnih.gov. Research in broilers and rats has demonstrated that this compound alleviates oxidative stress and inflammation by activating the Nrf2-Keap1 pathway, leading to increased antioxidant enzyme levels and reduced levels of reactive oxygen species (ROS) and malondialdehyde (MDA) mdpi.comspandidos-publications.comfrontiersin.org. For instance, in broilers, 1000 mg/kg TA decreased Keap1 mRNA and Nrf2 mRNA in the liver and jejunum, while increasing GSH-Px3, SOD, and CAT mRNA in the liver mdpi.com.

| Pathway Component | Effect of this compound | Model System | Reference |

| Nrf2 | Activation/Increased protein levels | Broilers, Rats, IPEC-J2 cells | mdpi.comspandidos-publications.comfrontiersin.org |

| Keap1 | Decreased mRNA/protein levels | Broilers, Rats, IPEC-J2 cells | mdpi.comspandidos-publications.comfrontiersin.org |

| HO-1 | Increased expression | Rats | spandidos-publications.com |

| NQO1 | Increased expression | Rats | spandidos-publications.com |

| γ-GCS | Increased expression | Rats | spandidos-publications.com |

Apoptosis Induction Mechanisms

This compound is recognized for its ability to induce apoptosis, a programmed cell death process, in various cell types, particularly cancer cells mdpi.comnih.govlabsolu.cajelsciences.commdpi.comwaocp.org. This pro-apoptotic activity involves multiple pathways, including caspase activation and modulation of Bcl-2 family proteins.

Caspase Activation (Caspase 7, 9)

This compound induces apoptosis through the activation of caspase signaling cascades nih.govmdpi.comspandidos-publications.com. Studies have shown that TA treatment leads to a significant increase in the activity of initiator caspase 9 and effector caspase 7 nih.govmdpi.com. For example, in human liver hepatocellular carcinoma (HepG2) cells, this compound induced caspase 8, caspase 9, and caspase 3/7 activity in a dose-dependent manner mdpi.com. In breast epithelial cells, this compound increased activated caspase 9 and caspase 7 levels, indicating a previously undocumented mechanism of apoptosis induction nih.govjelsciences.com. Furthermore, in human glioma Hs 683 cells, TA decreased cell growth and activated pro-caspase 3 and caspase 9, leading to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis spandidos-publications.com.

| Caspase | Effect of this compound | Model System | Reference |

| Caspase 9 | Activation/Increased activity | Breast epithelial cells, HepG2 cells, Hs 683 cells | nih.govmdpi.comspandidos-publications.com |

| Caspase 7 | Activation/Increased activity | Breast epithelial cells, HepG2 cells | nih.govmdpi.com |

| Caspase 3 | Activation/Increased activity | HepG2 cells, Hs 683 cells | mdpi.comspandidos-publications.com |

Bcl-2 Family Protein Modulation (e.g., BAX)

This compound modulates the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. The Bcl-2 family consists of both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., BAX, BAK) waocp.orgebi.ac.uk. This compound has been shown to increase the expression of pro-apoptotic proteins like BAX, while simultaneously reducing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL spandidos-publications.comresearchgate.netwaocp.orgebi.ac.uk. This shift in the balance of Bcl-2 family proteins promotes mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors and subsequent caspase activation mdpi.commdpi.comsrce.hr. In arsenic trioxide-intoxicated rats, TA treatment increased Bcl-2 protein expression level and reduced the levels of Bax spandidos-publications.comresearchgate.net. In colorectal cancer cells, this compound suppressed Bcl-xL and Bcl-2 proteins and increased BAX waocp.org.

Cell Cycle Arrest Induction (e.g., G0/G1 phase)

This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines mdpi.comlabsolu.camdpi.comiiarjournals.orgresearchgate.net. This arrest prevents uncontrolled cell proliferation, a hallmark of cancer. Studies have demonstrated that TA treatment leads to an accumulation of cells in the sub-G1 phase, which is indicative of DNA fragmentation and cell death, and an increase in the G0/G1 ratio mdpi.comiiarjournals.orgresearchgate.net. The mechanism involves the modulation of cell cycle regulatory proteins. For instance, in A549 human lung cancer cells, this compound treatment increased the expression of p27, a cyclin-dependent kinase inhibitor, while decreasing the expression of cyclin D, cyclin E, and CDK4 proteins, and inhibiting the phosphorylation of retinoblastoma protein (Rb) iiarjournals.orgresearchgate.net. These changes collectively contribute to the G0/G1 cell cycle arrest, preventing cells from progressing into the S phase iiarjournals.orgresearchgate.net.

| Cell Cycle Phase | Effect of this compound | Model System | Reference |

| G0/G1 | Arrest/Accumulation | NCCIT cells, A549 cells, Fibroblasts | mdpi.comiiarjournals.orgresearchgate.netresearchgate.net |

| Sub-G1 | Accumulation | NCCIT cells, A549 cells | mdpi.comiiarjournals.org |

Anti-angiogenesis Mechanisms

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis, supplying essential nutrients and oxygen to rapidly proliferating cancer cells. Vascular Endothelial Growth Factor (VEGF) is a primary regulator of pathological angiogenesis, with its activation significantly boosting new blood vessel formation acs.org. This compound has demonstrated notable anti-angiogenic activity by targeting the VEGF/VEGFR pathway.

Research indicates that this compound inhibits angiogenesis by decreasing the secretion of VEGF from tumor cells acs.orgnih.gov. Studies conducted on Non-Small Cell Lung Cancer (NSCLC) cells, specifically A549 and H1299 cell lines, revealed that this compound treatment significantly reduced VEGF protein levels in a dose-dependent manner nih.gov. Furthermore, this compound has been shown to inhibit the binding of VEGF to its receptor (VEGFR), thereby preventing tumor angiogenesis jelsciences.com. Beyond direct modulation of VEGF, this compound also exhibits anti-angiogenic potential by acting as a selective antagonist of the CXCL12/CXCR4 axis acs.org. In vitro experiments have corroborated these findings, demonstrating that this compound effectively inhibits the tube formation activity of human umbilical vein endothelial cells (HUVECs), a crucial step in angiogenesis, further underscoring its anti-angiogenic properties acs.org.

The impact of this compound on VEGF secretion is summarized in the table below, illustrating its dose-dependent inhibitory effect on NSCLC cell lines.

| Cell Line | This compound Concentration (µM) | VEGF Secretion (% of Control) | Reference |

| A549 | 5 | Decreased | nih.gov |

| A549 | 10 | Decreased | nih.gov |

| A549 | 20 | Significantly Decreased | nih.gov |

| A549 | 30 | Significantly Decreased | nih.gov |

| H1299 | 5 | Decreased | nih.gov |

| H1299 | 10 | Decreased | nih.gov |

| H1299 | 20 | Significantly Decreased | nih.gov |

| H1299 | 30 | Significantly Decreased | nih.gov |

Modulation of Cancer Stem Cell Phenotypes

Cancer stem cells (CSCs) represent a subpopulation of tumor cells characterized by self-renewal capabilities and pluripotency, contributing significantly to tumor initiation, progression, metastasis, and resistance to conventional therapies nih.gov. This compound has been identified as an agent capable of modulating CSC phenotypes, thereby impacting cancer progression.

A key mechanism through which this compound exerts its effect on CSCs is by inhibiting the expression of crucial stem cell markers, including SOX2, OCT4, and NANOG researchgate.netresearchgate.net. These transcription factors play essential roles in maintaining the "stemness" and self-renewal capacity of CSCs nih.govbrieflands.com. Studies have shown that this compound treatment significantly reduces the expression of these markers in human embryonic carcinoma (NCCIT) cells and UMUC3 bladder cancer cells researchgate.netresearchgate.net. Furthermore, this compound has been observed to inhibit the Wnt/β-catenin signaling pathway, a pathway frequently overexpressed in NCCIT cells and recognized as a major pathway for cancer stem cells researchgate.net. The modulation of CSC phenotypes by this compound also involves a decrease in NF-κB signaling, which can lead to a reduction in CSC formation admaconcology.com. These findings highlight this compound's potential to target the root cause of tumor recurrence and treatment resistance by interfering with the fundamental characteristics of cancer stem cells.

Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and acquire a mesenchymal phenotype, characterized by increased motility and invasiveness. While essential for physiological processes like embryogenesis, wound healing, and tissue regeneration, uncontrolled EMT is strongly implicated in tumor progression, metastasis, and the acquisition of chemoresistance admaconcology.comnih.gov. This compound demonstrates a potent ability to inhibit and even reverse EMT.

This compound promotes a reversal of EMT by downregulating mesenchymal markers such as Slug, Snail, ZEB1, and N-cadherin, while simultaneously re-expressing epithelial markers like E-cadherin and β-catenin nih.gov. This action has been observed in various cancer cell lines, including human colorectal cancer cells (SW480, SW620, and murine CT26 cells) and lung epithelial cells (A549 and BEAS-2B) nih.govnih.govresearchgate.net. Mechanistically, this compound interferes with the Transforming Growth Factor-β1 (TGF-β1)-induced EMT by disrupting both canonical (Smad-dependent) and non-canonical signaling pathways nih.govnih.govresearchgate.net. It effectively decreases the phosphorylation of key signaling molecules such as ERK1/2, P38, and AKT proteins, all of which are known contributors to EMT, cell motility, and the invasive properties of tumor cells nih.govnih.gov. Additionally, this compound has been shown to reduce the TGF-β1-induced increase in TGF-β receptor expression and the phosphorylation of Smad2 and Smad3 nih.govresearchgate.net. Evidence suggests that this compound may directly interact with TGF-β1, thereby repressing its signaling and the subsequent EMT process nih.gov. Inhibition of NF-κB signaling by this compound also contributes to decreased EMT admaconcology.com.

Impact on Microbial Cell Membranes and Metabolism

This compound exhibits broad-spectrum antimicrobial properties, demonstrating activity against various bacteria and viruses patsnap.comnih.govresearchgate.netfrontiersin.org. Its mechanisms of action against microorganisms are multifaceted, primarily involving interactions with microbial cell membranes and disruption of metabolic processes.

One of the principal ways this compound exerts its antimicrobial effect is by binding with bacterial cell membranes and proteins, leading to the disruption of their structural integrity and metabolic functions patsnap.comresearchgate.netasm.org. This compound's polyphenolic structure, rich in hydroxyl groups, enables it to form strong hydrogen bonds with proteins, polysaccharides, and other macromolecules, potentially causing protein denaturation and precipitation within microbial cells patsnap.comasm.org. This interaction can result in the formation of precipitates by complexing with cell membrane proteins, phospholipids, and polysaccharides of pathogens asm.org.

Furthermore, this compound interferes with essential microbial metabolic processes. It inhibits enzymes and nutrient uptake mechanisms, such as the absorption of sugars and amino acids, which are vital for microbial growth and survival patsnap.comnih.govresearchgate.netfrontiersin.org. This compound has the ability to pass through the bacterial cell wall and interact with the internal membrane, thereby disrupting cellular metabolic reactions nih.govfrontiersin.org. It also reduces the permeability of the microbial cell membrane asm.org.

This compound has demonstrated activity against a range of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Yersinia enterocolitica, and Listeria innocua nih.govfrontiersin.org. Notably, it has been shown to inhibit Clostridioides difficile spore formation, toxin production, and biofilm formation asm.org. Beyond direct antimicrobial effects, this compound can also enhance the efficacy of other antimicrobial agents by reducing the induction of efflux pumps, which indirectly increases the intracellular concentrations of drugs within microorganisms frontiersin.org. In addition to its antibacterial properties, this compound has reported antiviral activity against various viruses, including Influenza A, Papilloma viruses, noroviruses, Herpes simplex virus types 1 and 2, and Human Immunodeficiency Virus (HIV) nih.govresearchgate.net.

Biological and Pharmacological Research of Tannic Acid

Antioxidant Research

Tannic acid's robust antioxidant capacity is a key area of research, primarily owing to its ability to scavenge free radicals, mitigate oxidative stress, and modulate antioxidant enzyme activities within biological systems researchgate.netresearchgate.netmdpi.com. Its polyphenolic structure, rich in hydroxyl groups, is fundamental to these properties researchgate.netmdpi.com.

This compound demonstrates significant free radical scavenging capabilities, as evidenced by various in vitro assays. It exhibits effective scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS+) radicals researchgate.net. Studies have quantified this activity, showing that this compound possesses a strong hydrogen-donating capacity. For instance, the half-maximal inhibitory concentration (IC50) values for the DPPH and ABTS radical scavenging activities of this compound were reported as 4.87 µg/mL and 18.68 µg/mL, respectively nih.gov. These values indicate a superior scavenging ability compared to tertiary butylhydroquinone (TBHQ), a synthetic antioxidant, which had corresponding IC50 values of 8.63 µg/mL and >30 µg/mL nih.gov.

Table 1: IC50 Values for DPPH and ABTS Radical Scavenging Activities

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

| This compound | 4.87 nih.gov | 18.68 nih.gov |

| TBHQ | 8.63 nih.gov | >30 nih.gov |

Moreover, tannin compounds have been shown to contribute significantly to the inhibition of DPPH radicals (97.63%) and ABTS radicals (90.91%) umpr.ac.id.

This compound plays a crucial role in mitigating oxidative stress in various biological systems by reducing reactive oxygen species (ROS) and lipid peroxidation. It can directly protect DNA and proteins from oxidative damage by donating electrons or hydrogen atoms to scavenge hydroxyl radicals and other ROS like hydrogen peroxide researchgate.net.

Beyond its direct scavenging effects, this compound's ability to chelate metal ions such as iron and copper, which are known to catalyze oxidative reactions, further contributes to its antioxidant properties and its capacity to mitigate oxidative damage in biological systems mdpi.com. Novel applications include this compound-iron complex-based nanoparticles, which have demonstrated antioxidant properties and scavenging activity in cells following acute pro-oxidant insults, and have successfully counteracted oxidative stress-induced damage in both in vitro and in vivo (planarian) models acs.orgacs.org.

This compound positively influences the activity of endogenous antioxidant enzymes, which are critical components of the body's defense system against oxidative stress. Studies have consistently shown that this compound treatment can significantly increase the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) spandidos-publications.commdpi.comnih.gov.

In broilers, dietary supplementation with 1000 mg/kg this compound increased the activity of GSH-Px, total superoxide dismutase (T-SOD), and CAT in the jejunum nih.gov. Similarly, in weaned piglets, dietary tannins were observed to generally increase serum CAT, SOD, GSH-Px, and total antioxidant capacity (T-AOC), suggesting enhanced antioxidant enzyme activities that reduce susceptibility to lipid peroxidation mdpi.com. In arsenic trioxide (ATO)-exposed rats, this compound was found to rejuvenate the levels of SOD, CAT, and GSH-Px in the serum spandidos-publications.com. Furthermore, in rotenone-exposed mice, this compound treatment significantly increased the activities of CAT, GPx, and SOD, contributing to its protective effects against oxidative damage mdpi.comnih.gov.

Anti-inflammatory Research

This compound possesses significant anti-inflammatory properties, which are attributed to its ability to regulate inflammatory mediators and pathways researchgate.netresearchgate.netresearchgate.netmdpi.com. Its anti-inflammatory effects involve mechanisms such as the down-regulation of M1 polarization in monocytes and macrophages and the inhibition of enzymes like lipoxygenase and xanthine (B1682287) oxidase, which are involved in inflammatory processes researchgate.netpatsnap.com.

In vitro studies have provided substantial evidence for this compound's anti-inflammatory capabilities. A this compound-based nanogel (PTNG) demonstrated strong anti-inflammatory effects in an induced inflammation model researchgate.netrsc.org. This nanogel exhibited high biocompatibility and effectively scavenged reactive oxygen species, which are often implicated in inflammatory diseases researchgate.net.

Furthermore, research involving this compound-coated curcumin-loaded nanoparticles applied to human tenocytes and KG-1 macrophages revealed significant anti-inflammatory properties. These nanoparticles were shown to decrease the expression of nuclear factor-kappa B (NF-κB), a key pro-inflammatory gene, by over 60% acs.orgnih.govacs.org. In porcine intestinal epithelial cells (IPEC-J2), this compound treatment successfully alleviated the increase of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which were induced by oxidative stress frontiersin.orgnih.gov.

The anti-inflammatory effects of this compound have been further corroborated in various in vivo animal models. In a zymosan-induced peritonitis mouse model, a representative acute inflammation model, a this compound-based nanogel significantly reduced neutrophil recruitment and the levels of pro-inflammatory cytokines, thereby successfully alleviating inflammation researchgate.netrsc.org.

In glyphosate-exposed mice, this compound treatment led to a significant decrease in pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, while simultaneously increasing the levels of anti-inflammatory cytokines such as IL-10, IL-4, and TGF-1β nih.gov. Dietary supplementation with this compound has also been shown to alleviate tissue inflammation in broilers by lowering the mRNA levels of tissue inflammation elements mdpi.comnih.gov.

In arsenic trioxide (ATO)-toxicated rats, this compound attenuated hepatic inflammation by reducing the levels of IL-1β, IL-6, and TNF-α spandidos-publications.com. Similarly, in a rotenone-induced Parkinson's disease model in rats, this compound treatment effectively inhibited the release and synthesis of proinflammatory cytokines, contributing to its neuroprotective effects mdpi.com. Moreover, a methanolic leaf extract of Bacopa monnieri, which is rich in tannins, exhibited significant anti-inflammatory activity in carrageenan and histamine-induced rat paw edema models, demonstrating a notable reduction in paw volume comparable to standard anti-inflammatory drugs ijpsr.com.

Immunomodulatory Effects

This compound exhibits notable immunomodulatory effects, influencing various aspects of the immune response. Research indicates its ability to modulate macrophage polarization and cytokine production. For instance, this compound, particularly in combination with Mg2+, has shown synergistic effects in regulating macrophage biological behavior, suppressing their polarization towards the pro-inflammatory M1 phenotype, and promoting polarization towards the anti-inflammatory M2 phenotype. researchgate.netpolyu.edu.hk

Studies have also demonstrated that this compound can reduce levels of Th2 cytokines. In an ovalbumin (OVA)-induced rhinitis model, oral administration of this compound (40 mg/kg) diminished the levels of Th2 cytokines, including thymic stromal lymphopoietin (TSLP), interleukin (IL)-4, IL-5, and IL-13. It also reduced IL-33, a cytokine associated with allergic inflammation. mdpi.com Furthermore, this compound has been observed to decrease histamine (B1213489) and immunoglobulin E (IgE) levels, alongside a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α. mdpi.com

The immunomodulatory actions of this compound may involve the impairment of inflammatory transcription factors like NF-κB, NFAT, and STAT, as well as enzymes such as MAPKs, COX-2, and iNOS. mdpi.com

Antimicrobial Research

This compound possesses broad-spectrum antimicrobial properties, demonstrating activity against various bacteria and viruses. Its effectiveness is attributed to multiple mechanisms, including the inhibition of bacterial adhesion, disruption of cell membranes, chelation of essential metal ions, and interference with bacterial metabolism. nih.govmdpi.comsci-hub.seresearchgate.netmdpi.com

Antibacterial Activity Studies

This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The activity of this compound against bacteria can be influenced by factors such as concentration, pH, temperature, and the type of matrices to which it is added. nih.gov

This compound has demonstrated potent antibacterial activity against Gram-positive bacteria, notably Staphylococcus aureus (S. aureus). nih.govacs.org Its minimum inhibitory concentrations (MICs) against methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) isolates have been reported to range from 40 to 160 μg/mL, with an average of 80 μg/mL. tandfonline.com This indicates its effectiveness against both susceptible and multi-drug-resistant strains of S. aureus. tandfonline.com

This compound can inhibit the growth of S. aureus and has been shown to reduce S. aureus biofilm formation in multiple models, even at micromolar concentrations (e.g., 20 μM). tandfonline.comresearchgate.net This antibiofilm activity is not specific to particular S. aureus strains. tandfonline.com

| Bacterium | This compound Concentration | Effect | Reference |

| Staphylococcus aureus | 40-160 μg/mL | Inhibited growth (MIC) | tandfonline.com |

| Staphylococcus aureus | 20 μM | Significantly reduced biofilm formation | researchgate.net |

This compound also exhibits antibacterial effects against Gram-negative bacteria, including Escherichia coli (E. coli) and Pseudomonas aeruginosa (P. aeruginosa). nih.govasianpubs.org

For E. coli, this compound has shown promising antibacterial properties, exhibiting some of the lowest MIC values among tested tannins and tannin extracts, ranging from 32 to 200 μg/mL in some studies. mdpi.com However, the susceptibility of E. coli to tannins can be lower compared to S. aureus due to differences in cell wall structure. acs.org this compound has been found to inhibit E. coli K12 growth at 1 wt% and can significantly inhibit E. coli biofilm formation by targeting the biofilm regulator CsgD. asianpubs.orgnih.gov

Against P. aeruginosa, this compound has demonstrated antibacterial activity, with inhibitory zones increasing linearly with concentration. For instance, concentrations of 0.5%, 1%, and 2% this compound resulted in average inhibitory zones of 102 mm, 121 mm, and 150 mm, respectively. amazonaws.comamazonaws.comjournaljpri.com The antibacterial activity of this compound against P. aeruginosa is believed to involve changes in the biophysical properties of the bacterial cell membrane and interactions with membrane proteins. mdpi.com

| Bacterium | This compound Concentration | Effect | Reference |

| Escherichia coli | 1 wt% | Inhibited growth | asianpubs.org |

| Escherichia coli | Various | Inhibited biofilm formation by targeting CsgD | nih.gov |

| Pseudomonas aeruginosa | 0.5% | Average inhibitory zone: 102 mm | amazonaws.comamazonaws.com |

| Pseudomonas aeruginosa | 1% | Average inhibitory zone: 121 mm | amazonaws.comamazonaws.com |

| Pseudomonas aeruginosa | 2% | Average inhibitory zone: 150 mm | amazonaws.comamazonaws.com |

This compound effectively inhibits bacterial adhesion to surfaces and limits bacterial growth. nih.govmdpi.com It achieves this by interfering with bacterial attachment, which can lead to bacterial cell death. nih.gov Additionally, this compound inhibits the uptake of essential nutrients like sugars and amino acids, thereby limiting bacterial proliferation. nih.govmdpi.com Tannins can also alter the ultrastructure of pellicles and, at high concentrations, interact with bacterial membranes to change cell permeability. mdpi.com Furthermore, this compound acts as a chelating agent, withdrawing metal ions crucial for microbial growth, thus inhibiting bacterial growth. mdpi.comresearchgate.net

Antiviral Activity Studies (e.g., Influenza A, Papilloma, Noroviruses, Herpes Simplex, HIV)

This compound has been reported to possess antiviral activity against a range of viruses. nih.govresearchgate.net Its antiviral action is generally thought to rely on interfering with viral adsorption to the host cell membrane. nih.gov

For Influenza A virus (IAV) , this compound exhibits higher activity compared to other phenolic acids like gallic acid. nih.gov Its activity against IAV is linked to the inhibition of both IAV receptor binding and neuraminidase activity. nih.govplos.org

This compound has also been shown to be active against Papilloma viruses (HPV) , with this compound-enriched extracts inhibiting HPV type 16 infection. nih.govplos.org It may bind to the HPV host cell receptor, thereby inhibiting viral attachment. nih.govresearchgate.net

Against Noroviruses (NoVs) , this compound effectively inhibits their binding to HBGA receptors. nih.govresearchgate.net

Regarding Herpes Simplex Virus (HSV) , this compound has demonstrated activity against both HSV-1 and HSV-2. nih.govresearchgate.net Its antiviral mechanism against HSV can involve blocking viral attachment and entry, as well as inducing the production of antiviral cytokines and chemokines. nih.gov

This compound has also been studied for its activity against Human Immunodeficiency Virus (HIV) , with reports indicating its ability to inhibit HIV replication and HIV-1 protease. nih.govresearchgate.net

| Virus Type | Antiviral Effect | Reference |

| Influenza A virus | Inhibits receptor binding and neuraminidase activity; 12 times higher activity than gallic acid. | nih.govplos.org |

| Papilloma viruses | Inhibits infection (e.g., HPV type 16); may bind to host cell receptor to inhibit attachment. | nih.govresearchgate.net |

| Noroviruses | Inhibits binding to HBGA receptors. | nih.govresearchgate.net |

| Herpes Simplex virus | Activity against HSV-1 and HSV-2; blocks viral attachment and entry; induces antiviral cytokine/chemokine production. | nih.govresearchgate.netnih.gov |

| Human Immunodeficiency | Inhibits HIV replication in H9 lymphocytes; inhibits HIV-1 protease. | nih.govresearchgate.net |

Advanced Applications and Material Science Research of Tannic Acid

Drug Delivery Systems

Nanogel Formulations

Tannic acid (TA) plays a crucial role in the development of advanced nanogel formulations, leveraging its antioxidant, antimicrobial, and chelating capabilities. Nanogels are nanoscale hydrogel particles known for their high hydration capacity, responsiveness to stimuli, and ability to encapsulate various compounds. scholarsresearchlibrary.com

Research has demonstrated the successful synthesis of nanogels by combining this compound with L-lysine (LYS) to form p(TA-co-LYS) nanogels. These spherical particles, typically ranging from 283 ± 57 nm in size, exhibit notable antioxidant efficacy and a significant capacity for chelating Fe(II) ions. Furthermore, p(TA-co-LYS) nanogels have shown the ability to inhibit the Acetylcholinesterase (AChE) enzyme in a concentration-dependent manner, with 57.2% inhibition observed at 333 µg/mL. Their antimicrobial properties are also evident, with minimum inhibitory concentrations (MICs) of 12.5 mg/mL against both Gram-negative Escherichia coli (ATCC 8739) and Gram-positive Staphylococcus aureus (ATCC 6538). Cytotoxicity studies on L929 fibroblast cells have indicated the safety of these particles for various biomedical applications, including antioxidant materials, drug delivery devices, and enzyme inhibitors. mdpi.com, nih.gov

In another approach, three-dimensional nanogel networks have been formed through the chelation of this compound with iron ions, resulting in structures with a hydrodynamic diameter of approximately 200 nm. These TA-iron nanostructures display antioxidant properties and demonstrate scavenging activity against oxidative stress in both in vitro and in vivo models. researchgate.net

This compound is also incorporated into nanogel systems for oral antimicrobial delivery, particularly for addressing periodontal diseases. Formulations often combine clove oil and this compound within a polymer matrix, such as chitosan (B1678972). These nanogels enhance the stability, bioavailability, and controlled release of the active compounds. Studies have reported particle sizes ranging from 421 nm to 604 nm, with viscosities between 3100 and 3900 cP and pH values from 6.35 to 6.64. Such formulations have shown strong inhibition against various oral bacteria. cuestionesdefisioterapia.com, scholarsresearchlibrary.com, cuestionesdefisioterapia.com

The incorporation of this compound as a natural polyphenol additive in chitosan-based nanogel templates has been shown to enhance the self-association of physically cross-linked polymer networks, thereby improving colloidal gel stability in protein solutions. This enhancement is attributed to the multivalent hydrogen bonding and π-stacking capabilities of TA. Additionally, TA's broad coordination ability with metallic cations facilitates the immobilization of pharmacophores like cisplatin (B142131) within nanogels, enabling acid-sensitive drug release and the potential delivery of metallic components. nih.gov

Table 1: Characteristics and Applications of this compound-Based Nanogel Formulations

| Nanogel Formulation | Key Components | Particle Size (approx.) | Key Properties / Applications | Research Findings |

| p(TA-co-LYS) | This compound, L-lysine, Formaldehyde | 283 ± 57 nm mdpi.com | Antioxidant, Fe(II) chelating, AChE inhibition, Antibacterial | 57.2% AChE inhibition at 333 µg/mL; MIC: 12.5 mg/mL against E. coli and S. aureus. mdpi.com, nih.gov |

| TA-Iron Complexes | This compound, Iron ions | ~200 nm researchgate.net | Antioxidant, Oxidative stress scavenging | Demonstrated activity in vitro and in vivo. researchgate.net |

| Clove Oil/TA/Chitosan | Clove Oil, this compound, Chitosan | 421-604 nm cuestionesdefisioterapia.com | Oral antimicrobial delivery, Periodontal diseases | Enhanced stability, bioavailability, controlled release; Strong inhibition against oral bacteria. cuestionesdefisioterapia.com, scholarsresearchlibrary.com, cuestionesdefisioterapia.com |

Adhesive and Coating Technologies

This compound's unique polyphenolic structure makes it highly effective in developing sustainable and high-performance adhesives and coatings, addressing the growing demand for environmentally friendly materials.

Enhancing Adhesive Strength and Sustainability

This compound serves as a sustainable hardener in epoxy-based polymers, which are widely recognized for their excellent mechanical strength and strong adhesive properties. This application provides a more sustainable, environmentally friendly, and cost-effective alternative to conventional high-temperature hardeners. Testing has demonstrated that this compound-based epoxy solutions maintain the required stiffness even when exposed to high temperatures. advancedsciencenews.com

In wood adhesive applications, the addition of this compound to soy glue formulations has significantly enhanced the shear strength of plywood. Furthermore, fiberboard tests have shown that modified soy-based glues incorporating this compound improve both water resistance and thickness swelling, in addition to boosting mechanical properties. mdpi.com The formation of multiple cross-linked networks through the natural affinity of tannins for complexation with metal ions can further enhance the water resistance and adhesive strength of protein-based adhesives. researchgate.net

A novel, eco-friendly wood adhesive has been developed using amylose (B160209) (AM) extracted from starch in conjunction with this compound. This formaldehyde-free adhesive forms a robust hydrogen bond with wood substrates, exhibiting superior bonding and adhesion strength, even exceeding that of the wood itself and capable of supporting weights up to 23 kg. The phenolic moieties of this compound also impart beneficial antibacterial and antimildew properties to these adhesives. figshare.com

Adhesives formulated from zein (B1164903) (a corn protein) and this compound have demonstrated bond strengths comparable to commercial super glue across various substrates, including metals, plastics, and wood. The tunability of these formulations allows for optimized adhesion depending on the specific substrate. researchgate.net Additionally, this compound can be utilized in low-transition-temperature mixtures (LTTMs) to create freezing-tolerant supramolecular adhesives. These systems show potential as bioadhesives for tissue repair, exhibiting low toxicity. acs.org

Table 2: Performance Enhancement of Adhesives with this compound

| Adhesive Type | This compound Role | Key Performance Improvement | Research Findings |

| Epoxy-based | Hardener | Sustainable, high-temperature stability, mechanical strength | Maintains stiffness at high temperatures. advancedsciencenews.com |

| Soy-based | Modifier | Enhanced shear strength, water resistance, mechanical properties | Increased plywood shear strength; improved water resistance and thickness swelling in fiberboard. mdpi.com |

| Amylose-rich | Component | Robust hydrogen bonding, high adhesion strength, antibacterial, antimildew | Supports up to 23 kg on wood; formaldehyde-free. figshare.com |

| Zein-based | Component | High bond strength on diverse substrates | Achieves strength comparable to commercial super glue. researchgate.net |

Corrosion Prevention Coatings

This compound is recognized as an effective and environmentally friendly corrosion inhibitor, particularly for iron-based metallic surfaces. Its mechanism involves reacting with corrosion products to form a stable compound known as ferric tannate (Fe₂(C₁₄H₇O₉)(OH)₃). This reaction creates a protective covering over the corroded area, which not only curbs further deterioration but also helps absorb moisture, thereby slowing the corrosion process. corrosionpedia.com, researchgate.net

Polyphenols, including tannins, are extensively utilized as green rust converters in phosphoric acid-based formulations for the restoration of rusty steel. These compounds are capable of scavenging oxygen radicals and forming protective films on metallic surfaces. polito.it

This compound can be integrated into polymer matrices to enhance corrosion resistance. For instance, its incorporation into polystyrene (PS) coatings has been studied for application on carbon steel and zinc substrates. Direct impregnation of this compound into the PS polymer matrix has demonstrated superior corrosion resistance compared to using impregnated silica (B1680970) nanocontainers. iapchem.org

Furthermore, the layer-by-layer deposition technique involving this compound and polyethylenimine has yielded coatings with strong electrostatic interaction, excellent substrate adhesion, uniform coverage, and remarkable corrosion protection. polito.it In sol-gel SiO₂ coating systems applied to zinc substrates, the addition of this compound has been shown to reinforce the coating, acting as an anodic corrosion inhibitor and providing long-term durability and corrosion resistance. researchgate.net

Textile Functionalization (e.g., Silk, Jute)

This compound is highly suitable for the functional modification of various textile materials, including silk and jute, owing to its pale color and abundant multi-functional groups. mdpi.com

Improvement of Antibacterial Properties of Fabrics

This compound significantly enhances the antibacterial properties of fabrics. Silk fabric treated with as little as 0.5% this compound (relative to fabric weight) has demonstrated excellent and durable antibacterial activity, achieving over 98% inhibition against both Escherichia coli and Staphylococcus aureus. mdpi.com, researchgate.net, dntb.gov.ua The adsorption of this compound on silk fibers increases with decreasing pH in the range of 3–7, following a pseudo-second-order kinetic model and Langmuir isotherm, indicating a chemical adsorption process primarily through ion-ion interactions. mdpi.com, researchgate.net

Beyond silk, the complexation of this compound with metal ions and cellulose (B213188) has been successfully employed to improve the antibacterial properties of jute fabric. mdpi.com, researchgate.net

Recent research also involves the covalent grafting of methacrylated this compound onto commercial fabrics, such as polypropylene (B1209903) (PP) and PP coated with chitosan. This process imparts strong antioxidant activity, with radical scavenging activity (RSA) reaching approximately 95%. The treated fabrics also exhibit antibacterial activity against E. coli and S. aureus, with PP fabrics coated with chitosan showing a bacterial reduction ranging from 63% to 80%. mdpi.com

A combination of this compound and ferrous ion applied to silk fabric has resulted in a substantial increase in antibacterial rate, from 22% to 95%. This enhanced antibacterial efficacy was maintained at over 90% even after 20 washing cycles, attributed to the formation of a stable ternary TA-ferrous ion-silk complex. researchgate.net In addition to antibacterial effects, this compound treatment also imparts significant antioxidant properties to silk fabrics; for instance, silk treated with 2% this compound exhibited over 99% antioxidant activity. mdpi.com, researchgate.net

Table 3: Antibacterial Performance of this compound-Treated Fabrics

| Fabric Type | This compound Application Method | This compound Concentration | Antibacterial Activity Against E. coli | Antibacterial Activity Against S. aureus | Durability (Washing Cycles) |

| Silk | Adsorption Technique | 0.5% owf mdpi.com | >98% mdpi.com | >98% mdpi.com | Durable mdpi.com |

| Silk | TA-Ferrous Ion Complex | 20% owf TA, 2 g/L ferrous sulfate (B86663) researchgate.net | 95% (initial) researchgate.net | 95% (initial) researchgate.net | >90% after 20 washes researchgate.net |

| PP + Chitosan | Covalent Grafting | Not specified (methacrylated TA) mdpi.com | 80% bacterial reduction mdpi.com | 63% bacterial reduction mdpi.com | Not specified mdpi.com |

Biosensor Development

This compound is emerging as a valuable component in the development of advanced biosensors, particularly in electrochemical and photoelectrochemical sensing platforms. sakarya.edu.tr

Its utility extends to the fabrication of temperature and pH-sensitive biosensors, where it forms composites with materials like PNIPAAM. sakarya.edu.tr Furthermore, this compound is employed in modifying magnetic particles, enabling the immobilization of various enzymes such as trypsin, glucose oxidase, and lipase (B570770) for biochemical applications. sakarya.edu.tr

A significant advancement in this field is the development of nanohybrid enzymatic biosensors utilizing a mussel-inspired electro-cross-linking process. In this method, this compound (TA) plays a dual role: it acts as a reducing agent for gold (Au³⁺) ions and as a capping agent to synthesize this compound-capped gold nanoparticles (TA@AuNPs). These TA@AuNPs are then electro-cross-linked with native enzymes, such as glucose oxidase (GOx). This innovative process is highly versatile, eliminates the need for specific synthetic cross-linkers, and yields enzymatic biosensors with high and remarkably stable sensitivity, maintaining performance for over two weeks when stored at room temperature. The temporal and spatial control offered by this method allows for precise functionalization of individual electrodes within microelectrode arrays. rsc.org, rsc.org

Additionally, composite hydrogels, such as those made from chitosan, polyvinyl alcohol, and this compound (CS/PVA/TA), synthesized through gamma-ray induced crosslinking, exhibit improved mechanical properties and strong antibacterial activity. These materials serve as a versatile platform with potential applications in biosensor development. tandfonline.com

Table 4: Applications of this compound in Biosensor Development

| Biosensor Type | This compound Role | Key Functionality / Application | Research Findings |

| Electrochemical/Photoelectrochemical | Component | Sensing platform | Used in various sensing applications. sakarya.edu.tr |

| Temperature/pH Sensitive | Composite Material | Environmental sensing | Forms composites with PNIPAAM. sakarya.edu.tr |

| Enzyme Immobilization | Modifier | Enzyme stabilization and activity | Used to modify magnetic particles for enzyme immobilization. sakarya.edu.tr |

| Nanohybrid Enzymatic | Reducing/Capping Agent, Cross-linker | High sensitivity, stable enzymatic biosensors | Stable sensitivity for over two weeks; versatile electro-cross-linking. rsc.org, rsc.org |

| Chitosan-based Hydrogel | Component | Improved mechanical properties, antibacterial activity | Versatile platform for biosensor applications. tandfonline.com |

Analytical and Methodological Approaches in Tannic Acid Research

Extraction and Isolation Methodologies from Plant Sources

Tannic acid can be isolated from different parts of herbaceous and woody plants using various extraction techniques. ump.ac.idump.ac.idresearchgate.net The choice of method and solvent significantly influences the yield and purity of the extracted this compound. Common plant sources include tara pods, walnut husks and shells, galls of Quercus species, and leaves or nutgalls of Rhus species. ump.ac.id

Maceration is a straightforward extraction technique where powdered plant material is soaked in a solvent within a closed vessel for a specific duration, allowing tannins to dissolve. researchgate.net This process involves initial osmosis followed by diffusion, with both occurring simultaneously in later stages. researchgate.net The efficiency of maceration for tannin extraction is influenced by factors such as material size, extraction time, temperature, solvent type, and tannin size. researchgate.net For instance, an 8-hour maceration of Quercus infectoria subsp. infectoria and subsp. boissieri galls with 80% ethanol (B145695) yielded up to 127.683 mg/g of this compound. ump.ac.id

Table 1: this compound Yield from Quercus infectoria Galls via Maceration ump.ac.id

| Solvent | Solid-Liquid Ratio | Time (hours) | Temperature | Yield (mg/g) |

| 80% Ethanol | 1:20 | 8 | Room Temperature | 127.683 |

| 96% Ethanol | 1:20 | 8 | Room Temperature | 81.012 |

| Acetone | 1:20 | 8 | Room Temperature | 67.2 |

| Diethylether:Ethanol:Water (25:3:1) | 1:20 | 8 | Room Temperature | 0.112 |

Soxhletation is a hot continuous extraction method that involves the continuous circulation of a solvent to extract compounds from a solid material. researchgate.netsemanticscholar.org This method offers advantages such as continuous extraction with fresh solvent and efficient recovery of the solvent. researchgate.net Studies comparing Soxhletation with other methods, such as maceration, have shown that Soxhletation can often result in higher yields. semanticscholar.orgundikma.ac.id For example, in the extraction of tannins from Jengkol peel, Soxhletation with ethanol at 70°C for 6 hours achieved a tannin content of 10.72% with a sample-to-solvent ratio of 1:10. researchgate.netresearchgate.net

Micro-channeling involves the use of microfluidic systems for extraction, offering benefits such as reduced solvent consumption, lower waste production, shorter analytical times, and smaller space requirements. ijche.comijche.com In a study on this compound extraction from Quercus leaves using microchannels, optimal conditions were achieved at a pH of 2, temperature of 33.1°C, volumetric flow ratio of 1.2, and a contact time of 25.35 seconds. ijche.comijche.com

Solvent distillation approaches are often employed in the purification and recovery stages of this compound extraction. For instance, after extracting macerated gallnuts with water to obtain an aqueous solution of crude this compound, this solution can be further extracted with methyl isobutyl ketone (MIBK). google.com The this compound then dissolves in the MIBK, and the solvent can be evaporated to recover purified this compound. google.com Adding sufficient water before distillation can also facilitate the recovery of MIBK and yield a concentrated aqueous solution of this compound. google.com

Adsorption Studies and Mechanism Elucidation

Adsorption studies are critical for understanding the interaction of this compound with various materials, particularly in applications such as mineral processing and wastewater treatment. These studies investigate the adsorption capacity, kinetics, and thermodynamics of this compound. acs.orgbibliotekanauki.plnih.gov

Isothermal adsorption models describe the equilibrium relationship between the amount of adsorbate adsorbed onto the adsorbent and the adsorbate concentration in the bulk solution at a constant temperature. Common models used for this compound adsorption include Langmuir, Freundlich, and Sips models. acs.orgbibliotekanauki.pl

Langmuir Isotherm: This model assumes monolayer adsorption on a homogeneous surface with a finite number of identical active sites. acs.org

Freundlich Isotherm: This model describes multilayer adsorption on a heterogeneous surface. acs.org

Sips Isotherm: This model is a hybrid of the Langmuir and Freundlich models, suitable for heterogeneous surfaces and capable of predicting monolayer adsorption at high adsorbate concentrations. acs.org

Research on this compound adsorption onto calcite has shown that the Sips model provides the best fit for experimental equilibrium data, indicating an adsorption capacity of approximately 13.54 mg/g at room temperature and pH 8. acs.orgnih.gov Similarly, for this compound adsorption on fluorite, the Sips model also best described the adsorption process. bibliotekanauki.pl In other studies, the Langmuir isotherm has been found to provide a better correlation for this compound adsorption onto carbonized chrome-tanned leather solid waste and oil palm trunk-derived activated carbon, suggesting a non-specific monolayer sorption mechanism. uc.edunih.govresearchgate.netnih.gov Higher adsorption capacities were observed at lower pH values for activated carbon, attributed to the absence of electrostatic repulsion. researchgate.netnih.gov

Table 2: Adsorption Isotherm Model Fits for this compound

| Adsorbent | Best Fit Isotherm Model | Adsorption Capacity (mg/g) | Conditions (pH, Temperature) |

| Calcite | Sips | 13.54 | pH 8, Room Temperature |

| Fluorite | Sips | 2.3 (at pH 5) | pH 5, 45°C |

| Carbonized Chrome Tanned Leather Solid Waste | Langmuir | 11.47 (at 30°C), 14.65 (at 60°C) | 30-60°C |

| Oil Palm Trunk-Derived Activated Carbon | Langmuir | 1047.47 (at pH 2), 1087.28 (at pH 4) | pH 2, 4, 6 |

| Biochar from Oil Palm Frond | Langmuir | 67.41 | pH 6.5, 45°C |

| MIEX Resin | Freundlich | - | 15°C |

Adsorption kinetics investigate the rate at which this compound is adsorbed onto a material, while thermodynamic studies provide insights into the energy changes and spontaneity of the adsorption process. acs.orgbibliotekanauki.plnih.gov